
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
準備方法
The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzonitrile and trifluoroacetic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that quinazoline derivatives, including 6-bromo-2-(trifluoromethyl)quinazolin-4-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of quinazoline have been evaluated for their effectiveness against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), demonstrating promising IC50 values that suggest potent activity against these malignancies .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific molecular targets, including receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor). This inhibition is critical for disrupting signaling pathways that promote tumor growth and survival .
Antimicrobial Properties
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Quinazoline derivatives have shown effectiveness against various bacterial strains, making them candidates for the development of new antimicrobial agents. The structural features of this compound contribute to its ability to interact with bacterial enzymes or membranes, leading to bactericidal effects .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex quinazoline derivatives. Its bromine and trifluoromethyl groups can be substituted or modified to yield a variety of new compounds with tailored biological activities .
Synthetic Routes
The synthesis of this compound typically involves bromination and subsequent reactions with various nucleophiles. For example, the bromine atom can be replaced with amines or thiols under appropriate conditions, facilitating the creation of diverse derivatives that may possess enhanced pharmacological properties.
Table: Summary of Research Findings on this compound
作用機序
The mechanism of action of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and molecular targets depend on the specific biological context and the derivatives being studied .
類似化合物との比較
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can be compared with other similar compounds, such as:
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based drug used in cancer therapy.
Gefitinib: A quinazoline compound known for its efficacy in treating certain types of cancer
These compounds share a similar quinazoline core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in terms of its trifluoromethyl and bromo substituents.
生物活性
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, antiviral, and antibacterial activities. The introduction of various substituents on the quinazoline scaffold can significantly influence their biological effects. This compound is characterized by a bromine and a trifluoromethyl group, which enhance its lipophilicity and biological activity.
1. Inhibition of Tyrosine Kinases
Quinazolines, including this compound, are known to inhibit several receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial for controlling cell proliferation and survival in cancer cells. The compound has shown significant inhibitory activity against EGFR with an IC50 value as low as 0.096 μM, indicating potent anticancer properties against various human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
2. Anticancer Activity
Research indicates that compounds within the quinazoline class exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies have reported that this compound demonstrates remarkable anticancer activity with IC50 values ranging from 0.28 μM to 2.77 μM against various cancer cell lines .
1. In Vitro Studies
A study conducted on synthesized quinazoline derivatives, including this compound, revealed that these compounds exhibit potent inhibitory effects on growth factor receptors involved in tumorigenesis . The following table summarizes some key findings:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MCF7 | 0.28 | EGFR Inhibition |
This compound | A549 | 0.59 | EGFR Inhibition |
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF7 | 2.09 | CA Inhibition |
This table illustrates the compound's efficacy compared to other derivatives.
2. Pharmacokinetic Studies
Pharmacokinetic assessments have shown that derivatives of quinazolines can achieve significant brain exposure and circulation time post-administration. For instance, studies indicated a half-life (T1/2) of approximately 5.56 hours for certain derivatives when administered intraperitoneally in mice . This suggests potential for central nervous system applications.
特性
IUPAC Name |
6-bromo-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULKCZSSDBZSAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610191 |
Source
|
Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929379-35-1 |
Source
|
Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。